7-amino-1,3-dimethyl-6-nitro-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
Overview
Description
7-amino-1,3-dimethyl-6-nitro-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1,3-dimethyl-6-nitro-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione typically involves multiple steps. One common method involves the diazotization of 1,3-dimethyl-7-amino-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione in hydrochloric acid, followed by nitration to introduce the nitro group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction conditions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-amino-1,3-dimethyl-6-nitro-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 7-amino-1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-amino-1,3-dimethyl-6-nitro-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives have been investigated for their potential as anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 7-amino-1,3-dimethyl-6-nitro-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione involves its interaction with specific molecular targets. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways. These interactions are mediated by the compound’s functional groups, which form specific interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-amino-1,3-dimethyl-6-nitro-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione include:
- 7-chloro-1,3-dimethyl-6-nitro-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
- 7-amino-1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both amino and nitro groups allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
7-amino-1,3-dimethyl-6-nitro-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O5/c1-12-7-3(8(16)13(2)9(12)17)5(15)4(14(18)19)6(10)11-7/h1-2H3,(H3,10,11,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLJZDDAPSDKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C(=C(N2)N)[N+](=O)[O-])C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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